molecular formula C6H13ClOSi B095210 3-Trimethylsilylpropanoyl chloride CAS No. 18187-31-0

3-Trimethylsilylpropanoyl chloride

Cat. No. B095210
CAS RN: 18187-31-0
M. Wt: 164.7 g/mol
InChI Key: JOLXPNFNBVPESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trimethylsilylpropanoyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of propanoic acid and is commonly used in organic synthesis. The compound is a colorless liquid that is highly reactive and can be dangerous if not handled properly. In

Mechanism Of Action

The mechanism of action of 3-Trimethylsilylpropanoyl chloride involves the reaction of the compound with a nucleophile such as an alcohol, amine, or carboxylic acid. The reaction results in the formation of an ester, amide, or ketone depending on the nature of the nucleophile. The compound is highly reactive and can react with a wide range of nucleophiles.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Trimethylsilylpropanoyl chloride. However, it is known that the compound is highly reactive and can cause skin irritation and respiratory problems if not handled properly. It is also toxic if ingested or inhaled and can cause serious health problems.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Trimethylsilylpropanoyl chloride in lab experiments are its high reactivity and versatility. The compound can be used in a wide range of reactions and is highly useful in organic synthesis. The limitations of using the compound are its toxicity and the need for careful handling. The compound is highly reactive and can be dangerous if not handled properly.

Future Directions

There are several future directions for the use of 3-Trimethylsilylpropanoyl chloride in scientific research. One direction is the development of new synthetic methods using the compound as a reagent. Another direction is the use of the compound in the synthesis of new chiral building blocks and natural products. The compound can also be used in the preparation of new materials with unique properties. Overall, 3-Trimethylsilylpropanoyl chloride is a highly useful compound in scientific research and has many potential applications in the future.

Scientific Research Applications

3-Trimethylsilylpropanoyl chloride is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of a variety of compounds such as esters, amides, and ketones. The compound is also used in the preparation of chiral building blocks and in the synthesis of natural products. It is a versatile reagent that can be used in a wide range of reactions and is highly useful in organic chemistry.

properties

CAS RN

18187-31-0

Product Name

3-Trimethylsilylpropanoyl chloride

Molecular Formula

C6H13ClOSi

Molecular Weight

164.7 g/mol

IUPAC Name

3-trimethylsilylpropanoyl chloride

InChI

InChI=1S/C6H13ClOSi/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3

InChI Key

JOLXPNFNBVPESL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCC(=O)Cl

Canonical SMILES

C[Si](C)(C)CCC(=O)Cl

synonyms

3-(Trimethylsilyl)propanoyl chloride

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.5 g (0.11 mol) of thionyl chloride are added dropwise with stirring to a mixture of 10 g (0.068 mol) of 3-trimethylsilylpropanoic acid in 30 ml of 1,2-dichloroethane. The reaction mixture is heated at 40° C. for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The solution obtained is used without further purification for the following step.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flask were place 13.4 g (0.0918 mole) of 4,4-dimethyl-4-silapentanoic acid, 100 mL of diethyl ether, and two drops of N,N-dimethylformamide. To this solution, which was cooled in an ice/water bath, was added 13.98 g (0.110 mole) of oxalyl chloride in diethyl ether in a dropwise manner. Upon completion of addition, the temperature was allowed to rise to ambient conditions, and the mixture was stirred for approximately 16 hours. At the conclusion of this period the solvent was evaporated from the reaction mixture under reduced pressure, leaving 10.42 g of 4,4-dimethyl-4-silapentanoic acid chloride as a residue. The NMR spectrum was consistent with the proposed structure.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
13.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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